molecular formula C11H13IO B14047281 1-(3-Ethyl-5-iodophenyl)propan-2-one

1-(3-Ethyl-5-iodophenyl)propan-2-one

Cat. No.: B14047281
M. Wt: 288.12 g/mol
InChI Key: RGIHEYODFFOORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyl-5-iodophenyl)propan-2-one is an aromatic ketone characterized by a propan-2-one backbone substituted with a 3-ethyl-5-iodophenyl group. The iodine atom introduces significant steric and electronic effects, while the ethyl group enhances lipophilicity. Insights into its behavior can be inferred from structurally related propan-2-one derivatives documented in the literature.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-(3-ethyl-5-iodophenyl)propan-2-one

InChI

InChI=1S/C11H13IO/c1-3-9-5-10(4-8(2)13)7-11(12)6-9/h5-7H,3-4H2,1-2H3

InChI Key

RGIHEYODFFOORS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)I)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-5-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor, followed by the introduction of the ethyl and propan-2-one groups. One common method involves the use of iodinating agents such as iodine or N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-5-iodophenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Ethyl-5-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-iodophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ketone group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 1-(3-Ethyl-5-iodophenyl)propan-2-one and selected analogs:

Compound Name Substituents/Ring System Molecular Formula Molar Mass (g/mol) Key Features/Applications Reference
1-(3-Ethyl-5-iodophenyl)propan-2-one 3-Ethyl, 5-iodo on phenyl C₁₁H₁₃IO 304.13 High halogen content; potential for radiopharmaceuticals N/A
1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one Benzofuran + methoxy groups C₂₀H₂₀O₄ 324.37 Arylbenzofuran lignan; bioactive natural product [3]
1-(Thieno[2,3-d]pyrimidin-5-yl)propan-2-one Thienopyrimidine ring C₉H₈N₂OS 204.24 Sulfur-containing heterocycle; synthetic pharmaceutical intermediate [7]
1-(3-Methoxyphenyl)propan-2-one 3-Methoxy on phenyl C₁₀H₁₂O₂ 164.20 Simpler analog; used in fragrance/synthesis [11]
(S)-1-(Piperidin-2-yl)propan-2-one Piperidine ring C₈H₁₅NO 141.21 Alkaloid (pelletierine); anti-helminthic activity [9]
1-(2H-1,3-Benzodioxol-5-yl)propan-2-one Benzodioxole ring C₁₀H₁₀O₃ 178.18 Electron-rich ring; precursor in organic synthesis [4]

Challenges and Opportunities

  • Heterocyclic vs. Aromatic Systems: Thienopyrimidine or benzofuran rings introduce rigid planar structures, favoring intercalation in biological systems, whereas alkyl/iodo-substituted phenyl groups may prioritize lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.